A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS Number: 1260612-08-5
This technical whitepaper provides a comprehensive overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies, particularly as a component of Janus kinase (JAK) inhibitors.
Core Compound Properties
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine atom at the 3-position and an amino group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, facilitating its use in multi-step organic syntheses. The specific stereochemistry, (3R,4R), is crucial for its interaction with biological targets.
| Property | Value |
| CAS Number | 1260612-08-5 |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
| Purity | Typically available at ≥97% |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route starts from a suitable protected piperidone precursor. The introduction of the fluorine and amino groups with the desired stereochemistry is a critical step, which could be achieved through various stereoselective methods. A common strategy involves the use of chiral auxiliaries or catalysts. A later step in the synthesis of a related compound involves a debenzylation via hydrogenolysis.
Illustrative Experimental Protocol (based on a related stereoisomer):
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Step 1: Reductive Amination. A solution of a suitable N-Boc-3-fluoropiperidin-4-one in a solvent such as methanol is treated with a nitrogen source, like benzylamine, and a reducing agent, for instance, sodium triacetoxyborohydride. This reaction would stereoselectively introduce the amino group.
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Step 2: Deprotection. The resulting N-benzyl group on the amine can be removed via catalytic hydrogenation. A common procedure involves dissolving the compound in methanol, adding a palladium on carbon (Pd/C) catalyst and an ammonium formate solution, and heating the mixture.
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Step 3: Work-up and Purification. After the reaction, the catalyst is typically removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified using techniques like column chromatography to yield the final (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Characterization:
The final compound would be characterized by standard analytical techniques to confirm its identity and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to elucidate the structure and confirm the presence of all expected functional groups and their stereochemical arrangement.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Fluorinated piperidine moieties are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] The introduction of fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity.
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable building block for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade involved in cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.
Mechanism of Inhibition
JAK inhibitors containing the (3R,4R)-4-amino-3-fluoropiperidine moiety can be designed to bind to the ATP-binding pocket of the JAK enzymes. The specific stereochemistry and the presence of the fluorine atom can enhance the binding affinity and selectivity of the inhibitor for specific JAK isoforms (e.g., JAK1, JAK2, JAK3, or TYK2). By blocking the activity of JAKs, these inhibitors prevent the downstream phosphorylation of STATs, thereby interrupting the signaling cascade and mitigating the pro-inflammatory or proliferative cellular responses.
Conclusion
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a highly valuable chiral building block in modern drug discovery. Its unique structural features make it a key component in the synthesis of potent and selective JAK inhibitors, which hold significant promise for the treatment of a wide range of autoimmune diseases and cancers. Further research into the synthesis and application of this compound is likely to lead to the development of novel and more effective therapeutic agents.

